N-((5-methylisoxazol-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-((5-methylisoxazol-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O3S and its molecular weight is 334.31. The purity is usually 95%.
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Scientific Research Applications
Antiglaucomatous Drug Candidate
This compound has been developed as a promising drug candidate for the treatment of glaucoma . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Antibacterial Activity
The compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Antimonooxidase Activity
It has demonstrated an antimonooxidase effect in vitro . This could have potential applications in various physiological and pathological processes.
Treatment of Epilepsy
The inhibition of human carbonic anhydrases (hCAs), which this compound can achieve, has applications in the treatment of epilepsy .
Oncology
The same inhibition of hCAs can also be applied in oncology , potentially opening up new avenues for cancer treatment.
Anti-infective Drugs
The development of modern anti-infective drugs can benefit from the properties of this compound . Its ability to inhibit hCAs can be leveraged in this field.
Mechanism of Action
Target of Action
The primary target of the compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes .
Mode of Action
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide interacts with its targets, the human carbonic anhydrases, by inhibiting their activity . This inhibition leads to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide affects various biochemical pathways. These include pathways related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide’s action include the potentiation of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c1-9-11(6-17-21-9)7-18-22(19,20)8-10-2-4-12(5-3-10)13(14,15)16/h2-6,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVQWPXTSTBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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